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Compound of Interest

Compound Name:
1-(tert-Butoxy)-3,5-

dichlorobenzene

Cat. No.: B13708980

Get Quote

Structure, Synthesis, and Stability Profile

Executive Summary
3,5-Dichlorophenyl tert-butyl ether (1,3-dichloro-5-tert-butoxybenzene) represents a specialized

structural motif in medicinal and agrochemical chemistry. Characterized by the juxtaposition of

electron-withdrawing halogens and a bulky, electron-donating lipophilic ether group, this

molecule serves as a robust probe for steric and electronic effects in biological systems. This

guide details the structural identity, validated synthetic pathways, and stability profiles required

for its application in high-value research, specifically addressing the challenges of synthesizing

sterically hindered aryl ethers.

Structural & Physicochemical Identity
The molecule consists of a benzene core substituted at the meta positions (3 and 5) with

chlorine atoms and at the ipso position (1) with a tert-butoxy group. This substitution pattern

creates a unique electronic environment where the ring is deactivated by the halogens yet

sterically shielded by the bulky ether.
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Table 1: Physicochemical Profile

Property Value / Description Note

IUPAC Name
1,3-dichloro-5-(2-

methylpropan-2-yloxy)benzene

Alternate: 3,5-dichloro-tert-

butoxybenzene

Molecular Formula C₁₀H₁₂Cl₂O

Molecular Weight 219.11 g/mol

Predicted LogP ~5.2 - 5.6
Highly lipophilic due to Cl and

t-Bu groups

Boiling Point (Est.)
240–250 °C (atm); ~110 °C (10

mmHg)

High boiling point due to

molecular weight

Physical State
Colorless to pale yellow oil or

low-melting solid

Depends on purity and

ambient temp

¹H-NMR Signature
δ 1.35 (s, 9H, t-Bu); δ 6.90 (d,

2H, H-2,6); δ 7.05 (t, 1H, H-4)

Ortho protons shielded by

ether oxygen relative to para

Synthetic Methodologies
As a Senior Application Scientist, I must emphasize that the synthesis of aryl tert-butyl ethers is

non-trivial due to the bulk of the tert-butyl group. The standard Williamson ether synthesis

(Phenoxide + t-Butyl Bromide) is strictly contraindicated because the basic phenoxide

promotes E2 elimination of the tertiary halide to isobutylene rather than substitution.

Protocol A: Acid-Catalyzed Addition (Recommended)
The most robust industrial and laboratory scale route involves the acid-catalyzed addition of

isobutylene to 3,5-dichlorophenol. This method leverages the thermodynamic stability of the

tert-butyl cation intermediate.

Reagents: 3,5-Dichlorophenol, Isobutylene (gas) or Isobutylene surrogate (e.g., MTBE with

acid cracking), Amberlyst-15 or H₂SO₄ (cat).

Conditions: Sealed pressure vessel (if gas) or reflux (if surrogate), 0°C to RT.
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Step-by-Step Workflow:

Preparation: Dissolve 3,5-dichlorophenol in dichloromethane (DCM) or use neat if liquid

phase is maintained.

Catalysis: Add catalytic Amberlyst-15 (heterogeneous acid catalyst simplifies workup).

Addition: Bubble isobutylene gas into the solution at 0°C until saturation, or add excess liquid

isobutylene in a pressure tube.

Reaction: Seal and stir at room temperature for 12–24 hours.

Workup: Filter off the catalyst. Wash the organic layer with 1M NaOH (to remove unreacted

phenol). Dry over MgSO₄ and concentrate.

Protocol B: Palladium-Catalyzed Coupling (Buchwald-Hartwig)
For laboratories equipped for organometallic chemistry, this route avoids gaseous reagents but

requires expensive catalysts.

Reagents: 1-Bromo-3,5-dichlorobenzene, Sodium tert-butoxide, Pd(dba)₂, Ligand (e.g.,

tBuXPhos).

Mechanism: Pd(0) oxidative addition to the aryl bromide followed by reductive elimination

with the alkoxide.

Note: Selectivity is key; the catalyst must prefer the Br site over the Cl sites (Br is more

labile, making this feasible).

Visualizing the Synthetic Logic
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Figure 1: Synthetic Decision Matrix. Route A is the standard for scalability; Route B is a

common novice error resulting in elimination.

Stability & Reactivity Profile
The tert-butyl ether moiety acts as a "chemical switch." It is exceptionally stable to basic and

nucleophilic conditions but labile to acids.[1]

The Acid Switch Mechanism
Under acidic conditions (e.g., Trifluoroacetic acid (TFA) or HBr), the ether oxygen is protonated.

The bulky tert-butyl group is an excellent leaving group, departing as a stable tertiary

carbocation (which quickly eliminates to isobutylene), regenerating the phenol.

Base Stability: Unaffected by NaOH, KOH, or organolithiums (e.g., n-BuLi) at low temps.

Acid Lability: Cleaves in 50% TFA/DCM at RT within 1-2 hours.
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Figure 2: Acid-Catalyzed Cleavage Mechanism. This lability allows the group to function as a

protecting group or a prodrug masking moiety.

Applications in Research
Medicinal Chemistry: The "Magic Methyl" Effect Analogue
The tert-butyl group is a "fatty" spacer. In drug design, converting a phenol to a tert-butyl ether:

Increases Lipophilicity: Drastically raises LogP, enhancing blood-brain barrier (BBB)

penetration.

Blocks Metabolism: The bulky group prevents glucuronidation at the oxygen, extending half-

life compared to the free phenol.
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Electronic Probe: The 3,5-dichloro pattern is electron-withdrawing, deactivating the ring

against oxidative metabolism (e.g., P450 oxidation) at the remaining ring positions.

Agrochemicals
This structure serves as an intermediate for herbicide classes that require lipophilic aryl ethers

to penetrate plant cuticles. The 3,5-dichloro substitution pattern is historically significant in

auxin-mimic herbicides, where specific halogenation patterns dictate receptor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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